3,7-Dimethyl-2,6-octadienedioic acid
Description
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2,6-dimethylocta-2,6-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
IUBQEOXMIZDLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)CCC=C(C)C(=O)O |
Synonyms |
2,6-dimethyl-2,6-octadiene-1,8-dioic acid BMS 197491 BMS-197491 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H16O
- Molecular Weight : 152.23 g/mol
- IUPAC Name : 3,7-Dimethyl-2,6-octadienal
Citral exists as a mixture of two geometric isomers: geranial and neral. It is primarily derived from essential oils of plants such as lemongrass and lemon myrtle.
Food Industry
Citral is widely used as a flavoring agent due to its lemon-like aroma. It is present in various food products and beverages, enhancing their sensory qualities.
| Application | Description |
|---|---|
| Flavoring Agent | Used in candies, soft drinks, and baked goods to impart a citrus flavor. |
| Natural Preservative | Exhibits antimicrobial properties that can help preserve food quality. |
Fragrance Industry
Citral is a key ingredient in perfumes and cosmetics, valued for its fresh scent.
| Application | Description |
|---|---|
| Perfume Composition | Used in the formulation of various perfumes to provide a citrus note. |
| Cosmetic Products | Incorporated in lotions and creams for its fragrance and potential skin benefits. |
Pharmaceutical Research
Recent studies have explored the therapeutic potential of citral, particularly its anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : Citral has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : Research indicates that citral may induce apoptosis in cancer cells by modulating apoptotic pathways . In vitro studies demonstrated its effectiveness against breast cancer cell lines (MCF-7) at varying concentrations .
Agricultural Applications
Citral has been investigated for its insecticidal properties.
Case Study 1: Anticancer Potential
A study involving the treatment of MCF-7 breast cancer cells with citral showed significant inhibition of cell proliferation at concentrations of 100 µM after 48 hours of exposure. The mechanism involved the activation of caspases leading to apoptosis .
Case Study 2: Antimicrobial Activity
Research demonstrated that citral exhibits strong antimicrobial activity against pathogens like Aspergillus flavus, suggesting its use as a natural preservative in food products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
3,7-Dimethyl-2,6-octadienedioic Acid vs. Geranic Acid (3,7-Dimethyl-2,6-octadienoic Acid)
- Functional Groups: The diacid has two carboxylic acid groups, whereas geranic acid is a monoacid.
- Bioactivity : Geranic acid derivatives, such as amides, demonstrate potent fungicidal activity (e.g., compound 5f has EC₅₀ values of 4.3 µM against Fusarium graminearum), while the diacid’s activity is primarily linked to metabolic pathways .
Hildebrandt Acid (2,6-Dimethyl-2,6-octadienedioic Acid)
- Structural Difference : Methyl groups at positions 2 and 6 (vs. 3 and 7 in the target compound).
- Metabolism : Formed via β-oxidation of geraniol in rats and rabbits, Hildebrandt acid is a key metabolite but lacks reported fungicidal activity .
3,7-Dimethyl-7-hydroxyl-2-octen-1,6-olide
Table 1: Fungicidal Activity of Selected Derivatives
Key Insight : Amidation enhances fungicidal activity compared to the parent acids.
Metabolic Pathways and Environmental Persistence
- Geranic Acid: Metabolized to 3-hydroxy citronellic acid via hydration or oxidized to Hildebrandt acid, showing prolonged metabolic turnover .
Preparation Methods
Potassium Permanganate (KMnO₄) Oxidation
In acidic conditions (H₂SO₄, pH 1–2), geraniol undergoes oxidative cleavage:
Conditions : 60–80°C, 6–8 hours.
Yield : 45–55%.
Chromium Trioxide (CrO₃) Mediated Oxidation
CrO₃ in acetone (Jones reagent) offers faster kinetics:
Conditions : 0–5°C, 2–3 hours.
Yield : 60–65%, but generates toxic Cr(III) waste.
Table 1: Oxidation Methods Comparison
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| KMnO₄ | 60–80 | 6–8 | 45–55 | MnO₂, H₂O |
| CrO₃ | 0–5 | 2–3 | 60–65 | Cr(III) compounds |
Esterification-Hydrolysis Cascade
This two-step approach avoids over-oxidation:
Methyl Geranate Synthesis
Geranic acid is esterified with methanol under acidic catalysis:
Conditions : 65°C, 12 hours, H₂SO₄ (1–2 mol%).
Yield : 85–90%.
Alkaline Hydrolysis
Methyl geranate is saponified to the diacid:
Conditions : 80°C, 4 hours, NaOH (10% w/v).
Yield : 75–80%.
Advantage : High overall yield (64–72%) with minimal side reactions.
Catalytic Hydrogenation of Acetylenic Precursors
Palladium-catalyzed hydrogenation of 3,7-dimethyl-2,6-octadiynedioic acid selectively reduces triple bonds:
Conditions : 25°C, 1 atm H₂, ethanol solvent.
Yield : 70–75%.
Limitation : Requires high-purity acetylene precursor, increasing costs.
Acetal Protection-Halogenation Route
Acetal Formation
4-Acetoxy-2-methyl-2-butenal is protected as a dioxane acetal:
Conditions : 2,2-dimethoxypropane, H₂SO₄, 25°C, 6 hours.
Yield : 80–85%.
Halogenation and Coupling
The acetal is halogenated (Cl₂ or Br₂) and coupled via sodium sulfide:
Conditions : −10°C, 2 hours.
Yield : 50–55% after oxidation and desulfuration.
Table 2: Industrial-Scale Method Comparison
| Method | Scalability | Cost | Environmental Impact |
|---|---|---|---|
| Natural Extraction | Low | High | Sustainable |
| Chemical Oxidation | High | Moderate | High (waste Cr/Mn) |
| Esterification-Hydrolysis | High | Low | Moderate |
| Catalytic Hydrogenation | Moderate | High | Low |
| Acetal-Halogenation | High | Moderate | Moderate (S byproducts) |
Emerging Biocatalytic Approaches
Recent advances employ E. coli expressing cytochrome P450 monooxygenases to oxidize geraniol:
Conditions : 30°C, pH 7.0, 24 hours.
Yield : 40–50% with >90% enantiomeric excess.
Future Outlook : Metabolic engineering may enhance yield and reduce reliance on harsh reagents.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3,7-dimethyl-2,6-octadienoic acid, and how can reaction conditions be optimized?
- Methodology : A common synthesis involves saponification of ethyl 3,7-dimethyl-2,6-octadienoate using NaOH in methanol under reflux (3 hours), followed by acidification and benzene extraction to yield the carboxylic acid (90% purity) . Optimization includes monitoring reaction time, temperature, and solvent ratios to minimize isomerization.
- Data : NMR characterization (δ 1.62, 1.68 [s, =C-(CH₃)₂], 5.07 [t, –CH=]) confirms structural integrity .
Q. How can the (E)- and (Z)-isomers of 3,7-dimethyl-2,6-octadienoic acid be separated and quantified?
- Methodology : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases resolves geranic acid (E-isomer) and nerolic acid (Z-isomer). Purity ≥90% is achievable using gradient elution with UV detection .
- Data : Isomeric ratios should be validated via mass spectrometry (MS) or nuclear Overhauser effect (NOE) NMR .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodology :
- NMR : Key signals include doublet methyl groups (δ ~1.6–1.7) and olefinic protons (δ 5.0–5.7) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .
- MS : Molecular ion peak at m/z 168.115 (M⁺) confirms molecular formula C₁₀H₁₆O₂ .
Advanced Research Questions
Q. How does the stability of 3,7-dimethyl-2,6-octadienoic acid vary under different storage conditions?
- Methodology : Stability assays under controlled humidity, temperature (e.g., 4°C vs. 25°C), and light exposure. Monitor degradation via HPLC and track oxidation products (e.g., epoxides) using LC-MS .
- Data : The compound is stable in anhydrous, dark conditions but degrades in acidic/alkaline environments or with prolonged heat (>50°C) .
Q. What role does 3,7-dimethyl-2,6-octadienoic acid play in antagonistic microbial defense systems, and how can its bioactivity be tested?
- Methodology :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria or fungi.
- Mechanistic studies : Evaluate membrane disruption via fluorescence microscopy (propidium iodide uptake) .
- Data : In parasitoid wasp studies, the compound exhibited antimicrobial synergy with resacetophenone .
Q. What advanced analytical methods are suitable for quantifying trace amounts of this compound in complex matrices?
- Methodology :
- LC-MS/MS : Use a C18 column with electrospray ionization (ESI) in negative mode. Limit of detection (LOD) <1 ng/mL is achievable.
- Derivatization : Enhance sensitivity by converting the acid to its methyl ester (e.g., using BF₃-methanol) for GC-MS analysis .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported isomer ratios across studies?
- Methodology :
- Standardization : Use certified reference materials (CRMs) for geranic and nerolic acid.
- Inter-laboratory validation : Compare results across labs using identical columns (e.g., Chiralcel OD-H) and mobile phases .
- Data : Discrepancies may arise from isomerization during extraction; stabilize samples with antioxidants (e.g., BHT) .
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Methodology :
- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).
- ANOVA : Compare efficacy across concentrations with post-hoc Tukey tests .
- Data : Report absolute values (e.g., colony-forming units) alongside derived metrics (e.g., inhibition %) .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₆O₂ | |
| Melting point | Not reported (viscous liquid) | |
| Stability | Degrades in strong acids/alkalis | |
| NMR (δ, ppm) | 1.62 (s, CH₃), 5.07 (t, CH=) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
